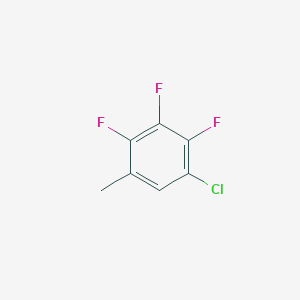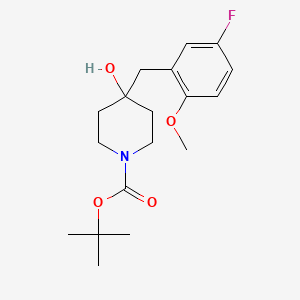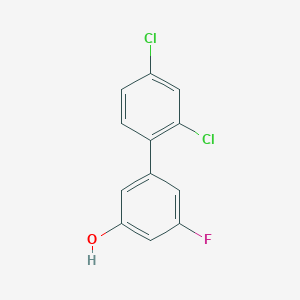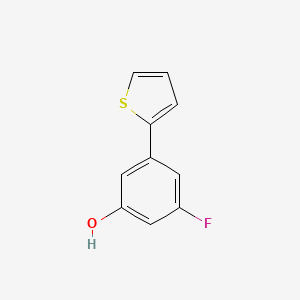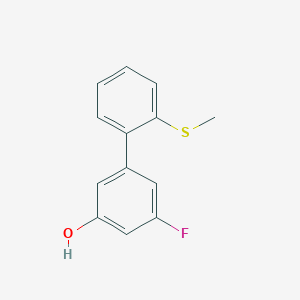
5-(4-Fluorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-3-fluorophenol, 95% (5-FPF-3FP) is a fluorinated phenol compound that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a synthetic intermediate, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate for the synthesis of various compounds, such as 5-fluoro-2-hydroxybenzoic acid and 5-fluoro-3-hydroxybenzamide.2 Additionally, it has been used as a starting material for the synthesis of a variety of compounds, including 5-fluoro-2-hydroxybenzoic acid, 5-fluoro-3-hydroxybenzoic acid, and 5-fluoro-2-hydroxybenzamide.3
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450.4 This enzyme is involved in the metabolism of drugs, hormones, and other compounds, and its inhibition can lead to an increase in the concentration of the target compound in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties in cells.5 Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.6
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Fluorophenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable when stored in a dry environment. Additionally, it is non-toxic and has a low potential for environmental contamination.7 However, it has some limitations when used in lab experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be difficult to separate from other compounds due to its low solubility.
Orientations Futures
There are several potential future directions for research on 5-(4-Fluorophenyl)-3-fluorophenol, 95%. One potential direction is to study its effects on other enzymes and proteins, as well as its potential applications in drug development. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted on its potential for environmental contamination, as well as its potential for use in industrial processes. Finally, research could be conducted on its potential for use in medical imaging, as well as its potential for use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is a multi-step process that begins with the reaction of 4-fluorophenol with a bromine-methanol solution. This reaction produces 4-bromo-3-fluorophenol, which is then reacted with a sodium hydroxide solution to form 4-fluoro-5-hydroxy-3-fluorophenol. This compound is then reacted with anhydrous hydrogen fluoride to produce 5-(4-Fluorophenyl)-3-fluorophenol, 95%.1
Propriétés
IUPAC Name |
3-fluoro-5-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMWPRTZRNUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633441 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-fluorophenol | |
CAS RN |
187392-70-7 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)

